molecular formula C15H16N2 B077063 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine CAS No. 10257-98-4

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

Cat. No.: B077063
CAS No.: 10257-98-4
M. Wt: 224.3 g/mol
InChI Key: JDIQRZNUOJQPCT-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, featuring a phenyl group attached to the nitrogen atom of the tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2,3,4-tetrahydroquinoline using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions, leading to the formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the corresponding quinoline derivative.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in THF or catalytic hydrogenation with Pd/C.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the amine group on the tetrahydroquinoline ring.

    Quinoline: The parent compound without the tetrahydro and phenyl modifications.

    1,2,3,4-Tetrahydroquinoline: Lacks the phenyl group.

Uniqueness

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is unique due to the presence of both a phenyl group and an amine group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-phenyl-3,4-dihydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIQRZNUOJQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907712
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10257-98-4
Record name 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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